Ethyl 4-({[2-(trifluoromethyl)-1,3-benzothiazol-6-yl]carbonyl}amino)-1-piperidinecarboxylate
Description
Ethyl 4-({[2-(trifluoromethyl)-1,3-benzothiazol-6-yl]carbonyl}amino)-1-piperidinecarboxylate is a synthetic organic compound featuring a benzothiazole core substituted with a trifluoromethyl group at position 2 and a piperidinecarboxylate moiety linked via an amide bond. The benzothiazole ring system is known for its electron-deficient nature, which enhances interactions with biological targets, while the trifluoromethyl group contributes to metabolic stability and lipophilicity . The ethyl ester at the piperidine nitrogen improves solubility and bioavailability. Synthesis of related compounds often involves coupling reactions under basic conditions, as seen in analogous protocols using potassium carbonate at elevated temperatures (e.g., 60°C) .
Properties
Molecular Formula |
C17H18F3N3O3S |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
ethyl 4-[[2-(trifluoromethyl)-1,3-benzothiazole-6-carbonyl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H18F3N3O3S/c1-2-26-16(25)23-7-5-11(6-8-23)21-14(24)10-3-4-12-13(9-10)27-15(22-12)17(18,19)20/h3-4,9,11H,2,5-8H2,1H3,(H,21,24) |
InChI Key |
LFLKDFLZHHUWKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=CC3=C(C=C2)N=C(S3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[2-(trifluoromethyl)-1,3-benzothiazol-6-yl]carbonyl}amino)-1-piperidinecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-(trifluoromethyl)-1,3-benzothiazole with ethyl 1-piperidinecarboxylate in the presence of a coupling agent. The reaction conditions often require a solvent such as dichloromethane and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[2-(trifluoromethyl)-1,3-benzothiazol-6-yl]carbonyl}amino)-1-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 4-({[2-(trifluoromethyl)-1,3-benzothiazol-6-yl]carbonyl}amino)-1-piperidinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of Ethyl 4-({[2-(trifluoromethyl)-1,3-benzothiazol-6-yl]carbonyl}amino)-1-piperidinecarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group and benzothiazole ring are known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound can be contextualized by comparing it to analogs with variations in heterocyclic cores, substituents, and linker groups. Key comparisons are outlined below:
Substituent Variations on Benzothiazole
- Ethyl 1-{2-[(Benzenesulfonyl)amino]-1,3-Benzothiazole-6-carbonyl}piperidine-4-carboxylate This analog replaces the trifluoromethyl group with a benzenesulfonylamino substituent.
- Pesticide Esters (e.g., Haloxyfop-methyl, Diclofop-methyl) These agrochemicals share trifluoromethyl and ester groups but utilize phenoxypropanoate backbones instead of benzothiazole.
Heterocyclic Core Modifications
- Ethyl 4-({[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]amino}carbonyl)-5-Methyl-3-Isoxazole Carboxylate Replacing benzothiazole with pyridine-isoxazole hybrid structures introduces additional nitrogen atoms, increasing hydrogen-bonding capacity.
- Ethyl 4-({[6-(3-Fluorophenyl)pyridin-3-yl]carbonyl}amino)piperidine-1-carboxylate This compound substitutes benzothiazole with a fluorophenyl-pyridine scaffold. The fluorine atom modulates electronic effects and bioavailability, though the lack of a fused thiazole ring reduces rigidity and planarity compared to the target compound .
Ester Group Variations
- Methyl vs. Ethyl Esters
Methyl esters (e.g., tribenuron-methyl) are smaller and more polar than ethyl esters, affecting membrane permeability. Ethyl esters in the target compound balance lipophilicity and solubility, optimizing pharmacokinetic profiles .
Research Implications
The trifluoromethyl-benzothiazole scaffold demonstrates a unique balance of electronic and steric properties, distinguishing it from sulfonyl-substituted analogs (lower metabolic stability) and non-aromatic esters (reduced target affinity).
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